1,4-Dibromo-2-(chloromethoxy)-5-methoxybenzene
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Overview
Description
1,4-Dibromo-2-(chloromethoxy)-5-methoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromine, chlorine, and methoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-dibromo-2-(chloromethoxy)-5-methoxybenzene typically involves the bromination of a suitable precursor, followed by chloromethoxylation. One common method involves the bromination of 2,5-dimethoxybenzene using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then treated with chloromethyl methyl ether in the presence of a Lewis acid catalyst like aluminum chloride to introduce the chloromethoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Safety measures are crucial due to the handling of hazardous reagents like bromine and chloromethyl methyl ether.
Chemical Reactions Analysis
Types of Reactions
1,4-Dibromo-2-(chloromethoxy)-5-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atoms can be reduced to hydrogen using reducing agents like zinc in acetic acid.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Substitution: Formation of substituted benzene derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dehalogenated benzene derivatives.
Scientific Research Applications
1,4-Dibromo-2-(chloromethoxy)-5-methoxybenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1,4-dibromo-2-(chloromethoxy)-5-methoxybenzene involves its interaction with molecular targets through its functional groups. The bromine atoms can participate in halogen bonding, while the methoxy and chloromethoxy groups can engage in hydrogen bonding and other non-covalent interactions. These interactions can influence the compound’s reactivity and its ability to modulate biological pathways.
Comparison with Similar Compounds
Similar Compounds
1,4-Dibromo-2,5-dimethoxybenzene: Lacks the chloromethoxy group, making it less reactive in certain substitution reactions.
1,4-Dibromo-2-chlorobenzene: Lacks the methoxy groups, resulting in different electronic properties and reactivity.
1,4-Dibromo-2-fluorobenzene: Contains a fluorine atom instead of a chloromethoxy group, leading to different chemical behavior.
Uniqueness
1,4-Dibromo-2-(chloromethoxy)-5-methoxybenzene is unique due to the presence of both bromine and chloromethoxy groups, which confer distinct reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with various molecular targets.
Properties
Molecular Formula |
C8H7Br2ClO2 |
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Molecular Weight |
330.40 g/mol |
IUPAC Name |
1,4-dibromo-2-(chloromethoxy)-5-methoxybenzene |
InChI |
InChI=1S/C8H7Br2ClO2/c1-12-7-2-6(10)8(13-4-11)3-5(7)9/h2-3H,4H2,1H3 |
InChI Key |
COCZUPYZYFOAAJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Br)OCCl)Br |
Origin of Product |
United States |
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